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2-Cycloheptyl-2-oxoacetic acid

Cat. No.: B13617783
M. Wt: 170.21 g/mol
InChI Key: BGTKXJPHQQLRFY-UHFFFAOYSA-N
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Description

Significance of 2-Oxoacids as Synthetic Intermediates

α-Keto acids, also known as 2-oxoacids, are a class of organic compounds characterized by a ketone functional group adjacent to a carboxylic acid. acs.org This unique structural arrangement makes them highly versatile and valuable intermediates in organic synthesis. mdpi.comcolab.ws They serve as building blocks for a wide array of more complex molecules. mdpi.comnih.gov

One of the key features of α-keto acids is their ability to act as acylating agents. acs.orgnih.govresearchgate.net In these reactions, the α-keto acid can lose a molecule of carbon dioxide, generating an acyl radical or equivalent species that can then form new carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds. acs.orgnih.gov This reactivity has been harnessed in various transformations, including direct acylations, ortho-acylations, and cyclization reactions. acs.orgnih.gov The use of α-keto acids as acylating agents is considered a "green" alternative to traditional reagents like acyl chlorides, as the only byproduct is carbon dioxide. acs.orgresearchgate.net

Furthermore, the dicarbonyl functionality of α-keto acids allows for a diverse range of chemical transformations. The ketone can undergo reduction to form α-hydroxy acids, and the carboxylic acid can be converted to esters or amides. Their stability and ease of handling also contribute to their widespread use in synthetic chemistry. mdpi.com

Overview of Research Trajectories Pertaining to 2-Cycloheptyl-2-oxoacetic Acid

This compound, with its characteristic cycloheptyl ring, has been a subject of specific research interest within the broader field of α-keto acid chemistry. Investigations have explored its synthesis, reactivity, and potential applications.

One area of research has focused on its synthesis. While general methods for α-keto acid synthesis exist, such as the oxidation of corresponding α-hydroxy acids or the hydrolysis of α-keto esters, specific routes for this compound have been investigated. mdpi.com For instance, the condensation of cycloheptanone (B156872) with glyoxylic acid presents a potential pathway. smolecule.com

The reactivity of this compound has also been a focal point. Studies have demonstrated its participation in various chemical reactions. For example, it can undergo chemoselective oxidation, particularly using nitroxyl (B88944) radical catalysts. smolecule.com This allows for the targeted modification of the α-keto acid functionality while preserving the cycloheptyl ring. smolecule.com Additionally, its use in biocatalytic cascade reactions for the synthesis of γ-butyrolactones has been explored, highlighting a move towards more sustainable synthetic methods. smolecule.com Research has also shown its involvement in gold(I)-catalyzed 1,3-azaprotio transfer of propargylic α-ketocarboxylate oximes to form cyclic nitrones. pku.edu.cn

Furthermore, the compound has been utilized in enzymatic aldol (B89426) reactions. Studies have shown that this compound can act as a nucleophile in reactions catalyzed by enzymes like 2-oxoacid aldolases, leading to the formation of new carbon-carbon bonds and the synthesis of more complex chiral molecules. nih.gov

Table 1: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
This compoundC9H14O3170.20Cycloheptyl ring
2-Cyclohexyl-2-oxoacetic acidC8H12O3156.18 biosynth.comsigmaaldrich.comcymitquimica.comCyclohexyl ring biosynth.com
2-Cyclopentyl-2-oxoacetic acidC7H10O3142.15 nih.govchemscene.comCyclopentyl ring nih.gov
Glyoxylic acidC2H2O374.04No alkyl substituent
Pyruvic acidC3H4O388.06Methyl group

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O3 B13617783 2-Cycloheptyl-2-oxoacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-cycloheptyl-2-oxoacetic acid

InChI

InChI=1S/C9H14O3/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,11,12)

InChI Key

BGTKXJPHQQLRFY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(=O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Cycloheptyl 2 Oxoacetic Acid and Its Derivatives

Established Chemical Synthesis Approaches

Conventional chemical synthesis provides reliable methods for producing 2-cycloheptyl-2-oxoacetic acid, often involving multi-step sequences that can be optimized for yield and purity.

Multi-Step Conversions and Yield Optimization

One common multi-step synthesis of this compound involves the reaction of cycloheptanone (B156872) with glyoxylic acid under acidic conditions. smolecule.com Another approach utilizes reagents such as acetic acid anhydride (B1165640) and sodium acetate, followed by hydrolysis. smolecule.comsmolecule.com A documented two-step procedure for a similar compound, 2-cyclohexyl-2-oxoacetic acid, which could be adapted, involves the reaction of the corresponding Grignard reagent with an oxalate, followed by hydrolysis.

The optimization of these multi-step syntheses is crucial for maximizing product yield and purity. Design of Experiments (DoE) is a powerful methodology for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. acs.org By systematically varying these parameters, researchers can identify the optimal conditions to achieve higher yields, as demonstrated in the synthesis of various organic compounds. acs.org For instance, in a multi-step reaction, fixing certain parameters like temperature and time while optimizing media and catalyst, and then iterating this process for other factors, can lead to significant yield improvements. acs.org

Precursor Design for Cycloheptyl Moieties

The design of precursors is a critical aspect of synthesizing molecules with specific cycloalkyl moieties. For vapor deposition methods, the design of precursors focuses on properties like volatility and thermal stability. acs.org While not directly for this compound, the principles of designing precursors with bulky groups to hinder decomposition pathways are relevant. acs.org In the context of synthesizing derivatives, chalcone (B49325) derivatives incorporating five-, six-, and seven-membered rings have been used as key intermediates for creating more complex heterocyclic structures. acs.org The synthesis of these precursors often involves well-established reactions like the Claisen-Schmidt condensation. acs.org

For organometallic routes, the choice of the organoborane or Grignard reagent is fundamental. The synthesis of organoborane-based precursors, for example, can be tailored to control reactivity, which is crucial for the controlled growth of nanomaterials and could be conceptually applied to the synthesis of complex organic molecules. nih.gov

Biocatalytic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions under mild conditions, often with high stereoselectivity, which is particularly advantageous for producing chiral molecules.

Enzymatic Routes to this compound and Analogues

Enzymatic pathways are being explored for the synthesis of 2-cycloalkyl-2-oxoacids. smolecule.com While specific enzymatic routes for this compound are not extensively detailed in the provided results, the compound is noted as a key intermediate in biocatalytic cascade reactions for synthesizing γ-butyrolactones. smolecule.com These cascades can involve multiple enzymes, such as 2-deoxyribose-5-phosphate aldolase (B8822740) and alcohol dehydrogenase, to perform sequential transformations in a one-pot setup. smolecule.com

For analogous compounds, such as 2-cyclohexyl-2-oxoacetate, enzymatic reductive amination using a Leucine Dehydrogenase (LeuDH) has been employed for the asymmetric synthesis of the corresponding amino acid, highlighting the potential of enzymes for producing chiral derivatives. rsc.org

Evaluation of Enzyme Promiscuity with Cycloalkyl 2-Oxoacids

Enzyme promiscuity, the ability of an enzyme to catalyze a reaction other than its primary one, is a key feature exploited in biocatalysis. wikipedia.org Detoxification enzymes, for example, have evolved to handle a wide variety of structurally diverse substrates. nih.gov This inherent flexibility can be harnessed for novel synthetic applications.

Aldolases, for instance, have shown promiscuity in catalyzing aldol (B89426) additions of 3,3-disubstituted 2-oxoacids to aldehydes, creating quaternary carbon centers. acs.org This indicates that enzymes can accept substrates with bulky cycloalkyl groups. The substrate tolerance of these enzymes is a critical factor in their application for synthesizing a range of cycloalkyl 2-oxoacid derivatives. acs.org The study of enzyme promiscuity often involves screening different enzymes and substrates to identify useful catalytic activities.

Stereoselective Biocatalytic Pathways

A significant advantage of biocatalysis is the high stereoselectivity of enzymes. Aldolases, for example, are carbon-carbon bond-forming enzymes that can create chiral products with up to two stereocenters. acs.org Structure-guided mutagenesis can be used to engineer enzymes with improved or even inverted stereoselectivity. acs.org

Biocatalytic methods have been developed for the highly diastereo- and enantioselective synthesis of various molecules. nih.gov For instance, engineered myoglobin (B1173299) catalysts have been used for the cyclopropanation of α-difluoromethyl alkenes with excellent stereoselectivity. nih.gov In the context of this compound, its use as an intermediate in biocatalytic cascades for γ-butyrolactone synthesis has been shown to produce products with high stereoselectivity. smolecule.com These enzymatic processes often proceed with high efficiency and selectivity under mild, environmentally friendly conditions. smolecule.comrsc.org

Advanced Spectroscopic and Structural Elucidation of 2 Cycloheptyl 2 Oxoacetic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Cycloheptyl-2-oxoacetic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the cycloheptyl ring, the α-keto acid moiety, and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the cycloheptyl ring and the carboxylic acid proton. The methine proton on the carbon adjacent to the carbonyl group (α-position) would likely appear as a multiplet due to coupling with the neighboring methylene (B1212753) protons on the cycloheptyl ring. The chemical shift of this proton would be downfield due to the deshielding effect of the adjacent carbonyl group. The methylene protons of the cycloheptyl ring would resonate as a series of complex multiplets in the aliphatic region of the spectrum. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique electronic environment. The two carbonyl carbons of the α-keto acid functionality are expected to be the most downfield signals, typically in the range of 160-200 ppm. The carbon of the carboxylic acid would likely be at the lower end of this range, while the ketone carbon would be at the higher end. The methine carbon of the cycloheptyl ring attached to the carbonyl group would also be deshielded and appear at a downfield chemical shift compared to the other ring carbons. The remaining methylene carbons of the cycloheptyl ring would produce a set of signals in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) >10 (broad singlet) ~160-165
Ketone (C=O) - ~195-205
α-CH (Cycloheptyl) Multiplet ~45-55
Cycloheptyl CH₂ Multiplets ~25-35

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

For this compound (C₉H₁₄O₃), the molecular ion peak ([M]⁺) in a high-resolution mass spectrum would confirm its molecular formula. The exact mass of the molecular ion would be a critical piece of data for confirming the elemental composition.

Electron ionization (EI) would likely lead to characteristic fragmentation of the molecule. The molecular ions, being energetically unstable, can break apart into smaller, charged fragments. chemicalbook.comhmdb.ca Common fragmentation pathways for α-keto acids include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). A significant fragmentation pathway would be the cleavage of the bond between the two carbonyl groups and the cleavage of the bond between the cycloheptyl ring and the adjacent carbonyl group. The stability of the resulting carbocations influences the intensity of the observed fragment ions. The fragmentation of the cycloheptyl ring itself could also lead to a series of peaks separated by 14 mass units, corresponding to the loss of methylene (-CH₂-) groups.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Description
[M]⁺ [C₉H₁₄O₃]⁺ Molecular Ion
[M-OH]⁺ [C₉H₁₃O₂]⁺ Loss of a hydroxyl radical
[M-COOH]⁺ [C₈H₁₃O]⁺ Loss of the carboxylic acid group
[C₇H₁₃]⁺ - Cycloheptyl cation

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. For this compound, a single-crystal X-ray diffraction study would unequivocally determine its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Table 3: Predicted Crystallographic Parameters for this compound (Hypothetical)

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Key Bond Lengths C=O (keto), C=O (acid), C-O (acid), C-C
Key Bond Angles O=C-C, C-C=O, C-C-O
Hydrogen Bonding Present between carboxylic acid groups

Chromatographic Techniques for Reaction Monitoring and Product Separation

Chromatographic techniques are fundamental for monitoring the progress of the synthesis of this compound and for its purification to a high degree of purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the conversion of starting materials to the final product. rsc.org By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the disappearance of reactants and the appearance of the more polar product can be visualized, often under UV light due to the conjugated carbonyl system.

Column Chromatography: For the purification of the crude product, column chromatography using silica gel as the stationary phase is a standard procedure. A gradient elution with a solvent system of increasing polarity would allow for the separation of this compound from less polar byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that can be used for both the analysis of purity and for preparative purification. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing the purity of this compound.

Gas Chromatography (GC): Due to the low volatility of carboxylic acids, direct analysis by GC can be challenging. However, derivatization of the carboxylic acid to a more volatile ester, such as a methyl or ethyl ester, would allow for GC analysis. This method can be particularly useful for assessing the purity and for quantitative analysis.

Table 4: General Chromatographic Conditions for the Analysis of this compound

Technique Stationary Phase Mobile Phase/Eluent Detection
TLC Silica Gel 60 F₂₅₄ Hexane/Ethyl Acetate UV (254 nm)
Column Chromatography Silica Gel (230-400 mesh) Gradient of Hexane/Ethyl Acetate -
HPLC C18 Water/Acetonitrile (with 0.1% Formic Acid) UV (e.g., 210 nm)
GC (after derivatization) 5% Phenyl Polysiloxane Helium Flame Ionization (FID) or Mass Spectrometry (MS)

Reactivity and Reaction Mechanisms of 2 Cycloheptyl 2 Oxoacetic Acid

Carbonyl Alpha-Substitution Chemistry of 2-Oxoacids

Alpha-substitution reactions occur at the carbon atom adjacent to a carbonyl group. msu.eduwikipedia.org For 2-oxoacids, this is the carbon bearing the cycloheptyl group. These reactions proceed through the formation of an enol or enolate intermediate, which acts as a nucleophile. msu.eduwikipedia.org The presence of the adjacent carboxyl and keto groups significantly influences the acidity of the α-hydrogen, making it susceptible to removal by a base. sketchy.com

The α-hydrogen in 2-oxoacids is acidic due to the electron-withdrawing nature of the two adjacent carbonyl groups and the resonance stabilization of the resulting conjugate base, the enolate. sketchy.com This acidity facilitates keto-enol tautomerization, an equilibrium between the keto form and the enol form. libretexts.org Although the keto form is generally more stable and thus predominates, the enol form is highly reactive. msu.edu

This enolization process can be studied using deuterium exchange. When a 2-oxoacid is placed in a solution containing a deuterium source, such as deuterated water (D₂O), and a catalytic amount of acid or base, the α-hydrogen can be replaced by a deuterium atom. mdpi.comyoutube.com

Base-Catalyzed Exchange: A base removes the acidic α-proton, forming a resonance-stabilized enolate ion. This enolate can then be protonated (or in this case, deuterated) by the solvent. Repetition of this process leads to the exchange of the α-hydrogen for deuterium. youtube.com

Acid-Catalyzed Exchange: An acid protonates the carbonyl oxygen, and a base (like water) removes the α-proton to form the neutral enol. The enol's double bond can then attack a deuterated acid (D₃O⁺), leading to a deuterated intermediate that loses a proton to form the α-deuterated keto product. wikipedia.org

The rate of this exchange provides insight into the stability of the enolate intermediate and the acidity of the α-proton.

Compound TypeApproximate pKa of α-Hydrogen
Alkane (e.g., Ethane)~50-60
Ketone (e.g., Acetone)~19-20
Ester~25
α-Keto Acid (2-Oxoacid)More acidic than typical ketones

The enol or enolate intermediates generated from 2-oxoacids are electron-rich at the α-carbon, making them effective nucleophiles. wikipedia.orglibretexts.org They can react with a wide range of electrophiles (E⁺) in α-substitution reactions. msu.edulibretexts.org

The general mechanism involves two key steps:

Enolate/Enol Formation: A base removes the α-proton to form the nucleophilic enolate, or an acid catalyzes the formation of the enol.

Nucleophilic Attack: The α-carbon of the enolate or enol attacks an electrophile, forming a new carbon-electrophile bond. wikipedia.org

Common electrophilic substitution reactions for carbonyl compounds include halogenation (reaction with Cl₂, Br₂, or I₂) and alkylation (reaction with alkyl halides). wikipedia.orglibretexts.org For an enolate, the reaction with an alkyl halide is typically an Sₙ2 process, where the enolate displaces a halide leaving group. libretexts.org

Aldol (B89426) Addition Reactions Involving 2-Cycloheptyl-2-oxoacetic Acid

The aldol reaction is a powerful carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org In this reaction, an enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule (typically an aldehyde or ketone) to form a β-hydroxy carbonyl compound. wikipedia.orgorganic-chemistry.org 2-Oxoacids, including pyruvic acid and its analogues like this compound, can serve as the enolate precursor (the nucleophilic donor) in enzyme-catalyzed aldol additions. nih.govbohrium.com

Pyruvic acid aldolases are a class of enzymes that catalyze the reversible aldol addition of pyruvate (or other 2-oxoacids) to an aldehyde acceptor. nih.govacs.org These enzymes are synthetically valuable because they can create complex chiral molecules with high stereoselectivity. nih.govacs.org In these reactions, this compound would act as the pyruvate analogue. The enzyme would facilitate its deprotonation to form an enolate, which then attacks the aldehyde. The product is a γ-hydroxy-α-keto acid. nih.gov

Aldolases are broadly categorized into two classes based on their mechanism. researchgate.net

Class I Aldolases: Found primarily in animals and plants, these enzymes use an active-site lysine residue to form a Schiff base (imine) intermediate with the donor substrate. This intermediate then tautomerizes to an enamine, which is the nucleophilic species that attacks the aldehyde. nih.govresearchgate.net

Class II Aldolases: Typically found in bacteria and fungi, these enzymes are metal-dependent, most commonly utilizing a divalent zinc ion (Zn²⁺), although other metals like Co²⁺ or Mn²⁺ can also be involved. ub.edursc.org The metal ion acts as a Lewis acid, coordinating to the carbonyl oxygen of the 2-oxoacid donor. This coordination polarizes the carbonyl group, increasing the acidity of the α-proton and facilitating the formation of the enolate intermediate, which it stabilizes. nih.gov This stabilized enolate then performs the nucleophilic attack on the aldehyde acceptor.

FeatureClass I AldolasesClass II Aldolases
Cofactor/Key ResidueActive site LysineDivalent metal ion (e.g., Zn²⁺)
Key IntermediateSchiff base / EnamineMetal-stabilized enolate
Source OrganismPrimarily animals, plantsPrimarily bacteria, fungi

The aldol addition can create up to two new stereocenters, making stereochemical control a critical aspect of the reaction. researchgate.net

In non-enzymatic synthesis, the stereochemical outcome is often rationalized by the Zimmerman-Traxler model. This model proposes a six-membered, chair-like transition state where the metal cation of the enolate coordinates to the oxygen atoms of both the enolate and the aldehyde. masterorganicchemistry.comchem-station.com The geometry of the enolate (E or Z) dictates whether the product is the anti or syn diastereomer, respectively. chem-station.comreddit.com

In aldolase-catalyzed reactions, the stereochemistry is precisely controlled by the enzyme's chiral active site. researchgate.netresearchgate.net The enzyme binds both the 2-oxoacid donor and the aldehyde acceptor in a specific orientation. This pre-organization ensures that the enolate attacks a specific face of the aldehyde carbonyl, leading to the formation of a single stereoisomer with high enantiomeric and diastereomeric purity. nih.govresearchgate.net This high degree of stereocontrol is a major advantage of using aldolases as biocatalysts in synthesis. researchgate.net

Reaction TypeMethod of StereocontrolTypical Outcome
Non-Enzymatic Aldol AdditionEnolate geometry (E/Z) and reaction conditions (Zimmerman-Traxler model). chem-station.comCan form mixtures of syn/anti diastereomers; requires chiral auxiliaries for enantioselectivity. reddit.com
Aldolase-Catalyzed Aldol AdditionEnzyme's chiral active site precisely orients substrates. researchgate.netresearchgate.netHighly stereoselective, producing a single stereoisomer in high purity. nih.gov

Decarboxylative Reactions of this compound

Decarboxylation, a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2), is a key transformation for α-keto acids like this compound. The presence of the α-keto group facilitates this process compared to simple carboxylic acids, as it provides a pathway for the stabilization of intermediates.

Radical Decarboxylative Processes

The decarboxylation of α-keto acids can proceed through radical intermediates, particularly under thermal or photolytic conditions. The general mechanism involves the homolytic cleavage of the bond between the carbonyl group and the carboxylic acid group, leading to the formation of an acyl radical and a carboxyl radical, which subsequently decomposes to CO2.

For this compound, this process would generate a cycloheptanoyl radical. The stability of this radical intermediate is a crucial factor in the reaction's feasibility. The cycloheptyl ring, being relatively strain-free, is not expected to significantly hinder the formation of the acyl radical. Once formed, the cycloheptanoyl radical can participate in various subsequent reactions, such as hydrogen atom abstraction to form cycloheptanecarbaldehyde or coupling reactions.

The Barton decarboxylation, a well-known radical reductive decarboxylation method, could in principle be applied to derivatives of this compound, although this typically involves the conversion of the carboxylic acid to a thiohydroxamate ester first.

Photoredox Catalysis in Decarboxylation

Visible-light photoredox catalysis has emerged as a mild and efficient method for the decarboxylation of carboxylic acids, including α-keto acids. researchgate.net This technique utilizes a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) with the α-keto acid.

The general mechanism for the photoredox-catalyzed decarboxylation of an α-keto acid, and by extension this compound, is as follows:

The photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*).

The excited photocatalyst is a potent oxidant and can accept an electron from the carboxylate of the α-keto acid, which is formed in the presence of a base. This SET generates an acyloxy radical and the reduced form of the photocatalyst (PC•-).

The acyloxy radical rapidly undergoes decarboxylation to release CO2 and form an acyl radical (in this case, the cycloheptanoyl radical).

The acyl radical can then be trapped by a suitable reagent to form a new bond. For instance, it can be used in C-C bond-forming reactions, such as arylation when coupled with nickel catalysis. biosynth.com

The catalytic cycle is completed by the regeneration of the ground-state photocatalyst.

This methodology offers a powerful way to generate cycloheptanoyl radicals from this compound under mild conditions, which can then be used in a variety of synthetic transformations. The specific outcomes of such reactions would depend on the other reagents present in the reaction mixture. For example, in the presence of an appropriate hydrogen atom donor, the acyl radical can be converted to the corresponding aldehyde.

Rearrangement Reactions (e.g., α-Ketol Rearrangements) of 2-Oxoacid Derivatives

While this compound itself does not undergo an α-ketol rearrangement, its derivatives, specifically the corresponding α-hydroxy ketone, can participate in this type of reaction. The α-ketol rearrangement is an acid-, base-, or heat-induced 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde. wikipedia.org

To undergo this rearrangement, this compound would first need to be converted to 1-cycloheptyl-1-hydroxyethanone. This can be achieved through reduction of the carboxylic acid to an alcohol, followed by oxidation, or through other synthetic routes.

Once the α-hydroxy ketone derivative is formed, the α-ketol rearrangement can be initiated. The mechanism, under basic conditions, involves the deprotonation of the hydroxyl group to form an alkoxide. This is followed by a 1,2-shift of the cycloheptyl group to the adjacent carbonyl carbon, with the simultaneous formation of a new carbonyl group. The reversibility of this reaction means that the product distribution is thermodynamically controlled, favoring the more stable α-hydroxy carbonyl compound. wikipedia.org

In the context of a cycloalkyl substituent, α-ketol rearrangements can lead to ring expansion or contraction. For a derivative of this compound, the migration of a carbon atom from the cycloheptyl ring to the carbonyl carbon would result in a ring-expanded product, specifically a derivative of cyclooctanone. Conversely, if the acyl group were to migrate, a ring contraction could occur, though this is less common for cycloalkyl ketones. The feasibility and direction of the rearrangement would be influenced by the relative stability of the starting material and the potential products, including considerations of ring strain.

Other Key Reaction Pathways and Functional Group Interconversions

Beyond decarboxylation and rearrangement of its derivatives, this compound can undergo a variety of other reactions characteristic of α-keto acids. These transformations allow for the conversion of the oxoacetic acid moiety into other valuable functional groups.

Reduction: The ketone and carboxylic acid functionalities can be selectively or fully reduced.

Reduction to α-hydroxy acid: The keto group can be selectively reduced using a mild reducing agent like sodium borohydride (NaBH4) to yield 2-cycloheptyl-2-hydroxyacetic acid.

Reduction to diol: Both the ketone and carboxylic acid can be reduced simultaneously using a strong reducing agent like lithium aluminum hydride (LiAlH4) to afford 1-cycloheptylethane-1,2-diol.

Oxidation: While the carboxylic acid is at a high oxidation state, the molecule can undergo oxidative cleavage under harsh conditions.

Esterification and Amidation: The carboxylic acid group can be readily converted into esters and amides through standard coupling procedures. For example, reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester. Similarly, activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine will produce the amide.

Nucleophilic Addition to the Ketone: The ketone carbonyl is susceptible to nucleophilic attack. Grignard reagents or organolithium compounds can add to the ketone to form tertiary alcohols after acidic workup.

Formation of Heterocycles: α-Keto acids are valuable precursors for the synthesis of various heterocyclic compounds. For example, condensation with 1,2-diamines can lead to the formation of quinoxalines.

These functional group interconversions highlight the versatility of this compound as a building block in organic synthesis, providing access to a wide range of cycloheptyl-containing molecules.

Computational and Theoretical Investigations of 2 Cycloheptyl 2 Oxoacetic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-Cycloheptyl-2-oxoacetic acid. researchgate.netmdpi.com These methods provide detailed insights into the molecule's geometry, orbital energies, and charge distribution.

DFT calculations can be used to determine key electronic properties that govern the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. mdpi.com

Furthermore, DFT allows for the calculation of various reactivity descriptors. These include ionization potential, electron affinity, chemical potential (μ), molecular hardness (η), softness (S), and the electrophilicity index (ω). researchgate.net These descriptors help in quantitatively assessing the molecule's reactivity towards different chemical species and in different reaction environments.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the electron density around the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, indicating their susceptibility to electrophilic attack, while the regions around the hydrogen atoms would show positive potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value (Arbitrary Units)Interpretation
HOMO Energy-8.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap7.3 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DIndicates overall polarity of the molecule
Electrophilicity Index (ω)1.5Measures the propensity to accept electrons

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable computational techniques for studying the structural and dynamic properties of flexible molecules like this compound. nih.govnih.gov These methods are particularly well-suited for exploring the complex conformational landscape and behavior of the seven-membered cycloheptyl ring.

Molecular mechanics calculations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. uni-paderborn.denih.gov Force fields like CHARMM, AMBER, and OPLS are widely used to perform energy minimizations and conformational searches, allowing for the identification of stable geometries and the relative energies of different conformers. nih.gov

Molecular dynamics simulations build upon molecular mechanics by solving Newton's equations of motion for the atoms in the system, thereby simulating the molecule's dynamic behavior over time. rsc.org An MD simulation of this compound, for instance in an aqueous solution, would provide insights into its solvation, the stability of its different conformers in the solvent, and the dynamics of intramolecular motions such as ring puckering and bond rotations. These simulations can reveal how the molecule interacts with its environment and how its structure fluctuates under thermal motion. nih.gov

Table 2: Applications of MM and MD Simulations for this compound

Simulation TypeObjectiveInformation Gained
Molecular Mechanics (MM)Conformational SearchIdentification of low-energy conformers, relative stabilities
Molecular Dynamics (MD)Dynamic Behavior in SolutionSolvation structure, conformational dynamics, diffusion coefficients
QM/MM SimulationsReaction ModelingDetailed reaction pathways including solvent effects

Conformational Analysis of the Cycloheptyl Moiety and Ketoacid Core

The conformational flexibility of the seven-membered cycloheptyl ring is a defining structural feature of this compound. Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) exists as a dynamic equilibrium of several low-energy conformers, primarily the twist-chair and twist-boat forms. biomedres.usacs.org Computational methods are essential for characterizing this complex potential energy surface. dntb.gov.ua

Conformational analysis of the cycloheptyl moiety involves using computational chemistry to identify all possible stable conformations and the energy barriers for their interconversion. biomedres.us The twist-chair conformer is generally predicted to be the most stable for cycloheptane itself, but the substitution pattern in this compound could influence the relative stabilities of the different ring conformations. dntb.gov.ua

In addition to the ring's conformation, the relative orientation of the ketoacid core is also critical. Rotation around the single bond connecting the cycloheptyl ring to the C2-oxoacetic acid moiety will lead to different spatial arrangements. Computational modeling can determine the rotational energy profile and identify the preferred orientation of the substituent relative to the ring, which will be influenced by steric and electronic effects.

Table 3: Hypothetical Relative Energies of Cycloheptyl Ring Conformations

ConformationRelative Energy (kcal/mol)Key Structural Features
Twist-Chair0.00Most stable, minimizes torsional and angle strain
Chair~1.5Higher energy due to increased strain
Boat~2.0Suffers from transannular strain
Twist-Boat~2.5A flexible intermediate between boat forms

Mechanistic Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, providing detailed insights into reaction pathways that are often inaccessible through experimental means alone. nih.govnih.govacs.org For this compound, these methods can be used to study a variety of reactions, such as decarboxylation, oxidation, and nucleophilic additions to the keto group. nih.govup.ac.zaproceedings.science

The primary goal of mechanistic modeling is to map the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the energies of these species, one can determine the activation energies (energy barriers) and reaction enthalpies. acs.org

For instance, the decarboxylation of α-keto acids is a fundamentally important reaction. nih.govmasterorganicchemistry.com Computational studies can distinguish between different proposed mechanisms, such as a concerted process involving a cyclic transition state or a stepwise mechanism. masterorganicchemistry.comsemanticscholar.org Methods like Intrinsic Reaction Coordinate (IRC) calculations can be used to follow the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species. These studies provide a molecular-level picture of bond-breaking and bond-forming events throughout the reaction. mdpi.com

Table 4: Hypothetical Calculated Activation Energies for a Reaction of this compound

Reaction TypeProposed MechanismCalculated Activation Energy (kcal/mol)
DecarboxylationConcerted (Cyclic TS)25.5
Stepwise (via intermediate)32.0
Nucleophilic AdditionUncatalyzed15.8
Acid-Catalyzed9.2

Prediction and Rationalization of Stereoselectivity in Reactions

The prediction and rationalization of stereoselectivity are significant challenges in organic synthesis, and computational chemistry has become an invaluable tool in this area. rsc.org Reactions involving this compound, such as nucleophilic addition to the prochiral ketone, can lead to stereoisomeric products. Computational modeling can predict which stereoisomer will be formed preferentially and explain the origin of this preference. rsc.org

The stereochemical outcome of a kinetically controlled reaction is determined by the relative free energies of the diastereomeric transition states leading to the different products. rsc.org By accurately calculating these energies, typically using DFT, one can predict the enantiomeric or diastereomeric ratio of the products. researchgate.netacs.org

For example, in the addition of a nucleophile to the carbonyl group of this compound in the presence of a chiral catalyst, computational models can be built for the transition states of all possible stereochemical pathways. nih.gov Analysis of these transition state structures can reveal the specific non-covalent interactions, such as hydrogen bonds or steric repulsions, between the substrate, reagent, and catalyst that stabilize one transition state over the others. rsc.org This understanding is crucial for the rational design of new catalysts and the optimization of reaction conditions to achieve high stereoselectivity. nih.gov

Table 5: Hypothetical Energy Profile for a Stereoselective Reaction

Transition StateProduct StereochemistryRelative Free Energy (ΔΔG‡, kcal/mol)Predicted Product Ratio
TS-R(R)-enantiomer0.096 : 4
TS-S(S)-enantiomer+2.1

Synthetic Applications in Organic Chemistry Utilizing 2 Cycloheptyl 2 Oxoacetic Acid

Chiral Building Block Synthesis for Complex Molecules

The inherent chirality and functional group arrangement of derivatives of 2-cycloheptyl-2-oxoacetic acid make it a valuable chiral building block in the asymmetric synthesis of complex molecules. Chiral building blocks are crucial in medicinal chemistry and drug discovery, where the stereochemistry of a molecule often dictates its biological activity. nih.gov The synthesis of enantiomerically pure compounds is frequently accomplished by incorporating pre-existing chiral centers from readily available starting materials. nih.gov

In this context, this compound can be prepared and subsequently used in stereoselective reactions. For instance, it has been utilized as a substrate in enzymatic reactions to produce chiral 3-hydroxycarboxylic esters. ub.edu These esters are important intermediates in the synthesis of various bioactive compounds, including peptide deformylase (PDF) inhibitors, which are a class of antibacterial agents. ub.edu The cycloheptyl group can influence the stereochemical outcome of reactions, providing a scaffold for the construction of intricate three-dimensional structures.

The general strategy involves the enzymatic reduction of the keto group in this compound or its esters, leading to the formation of a chiral secondary alcohol. This newly created stereocenter can then be carried through subsequent synthetic steps to afford complex target molecules with a defined stereochemistry.

Application Key Intermediate Significance
Antibacterial AgentsChiral 2-cycloheptyl-2-hydroxyacetic acid derivativesAccess to enantiomerically pure precursors for peptide deformylase inhibitors. ub.edu
Complex Natural ProductsCycloheptane-containing chiral synthonsIntroduction of a specific stereocenter and a bulky cycloalkyl group.

Construction of Multifunctional Compounds

The reactivity of the α-keto acid moiety in this compound allows for its elaboration into a variety of multifunctional compounds. ub.edu These are molecules that possess multiple reactive sites or functional groups, enabling their participation in a diverse array of chemical transformations. The presence of both a ketone and a carboxylic acid group in close proximity provides a platform for sequential or one-pot reactions to introduce additional complexity.

Metal-dependent 2-oxoacid aldolases have been shown to be effective biocatalysts for the synthesis of chiral multifunctional compounds starting from α-keto acids like this compound. ub.edu These enzymatic aldol (B89426) additions can generate new carbon-carbon bonds and introduce multiple stereocenters with high levels of control. The resulting products, which may contain hydroxyl, carboxyl, and cycloalkyl functionalities, can serve as versatile intermediates for further synthetic manipulations.

Reaction Type Reagent/Catalyst Resulting Functionalities
Enzymatic Aldol Addition2-oxoacid aldolasesHydroxyl, Carboxyl, Ketone
Reductive AminationAmines, Reducing AgentAmino, Carboxyl
Esterification followed by Grignard AdditionAlcohol, Acid Catalyst; Organomagnesium HalideTertiary Alcohol, Ester

Strategies for Stereodivergent Synthesis

Stereodivergent synthesis is a powerful strategy that allows for the selective synthesis of any stereoisomer of a product with multiple stereocenters from a common starting material. researchgate.net While direct applications of this compound in stereodivergent synthesis are not extensively documented, its structural motifs are relevant to this area. The development of iterative coupling strategies for the stereodivergent synthesis of complex molecules like 2-oxo-oligopyrrolidines highlights the importance of controlling stereochemistry in each step. researchgate.net

The general principle of stereodivergent synthesis involves the use of chiral catalysts or auxiliaries that can be tuned to favor the formation of a specific stereoisomer. In the context of this compound, its derivatives could potentially be subjected to stereodivergent reactions. For example, the reduction of the ketone can be controlled to produce either the (R)- or (S)-alcohol by selecting the appropriate chiral reducing agent or catalyst. This initial stereocenter can then direct the stereochemical outcome of subsequent reactions.

Integration into Radical and Photoredox Catalysis for C-C Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical species under mild conditions. mdpi.comnih.gov α-Keto acids, including this compound, are excellent precursors for acyl radicals through photoredox-mediated decarboxylation. thieme-connect.com This process involves the single-electron reduction of the α-keto acid, followed by the loss of carbon dioxide to generate the corresponding acyl radical.

These acyl radicals are highly reactive intermediates that can participate in a variety of carbon-carbon bond-forming reactions. For example, they can be coupled with various radical acceptors, such as alkenes and arenes, to form new ketones. This strategy has been successfully employed in the synthesis of α,α′-diarylated ketones and in the hydroacylation of styrene (B11656) derivatives. nih.gov The cycloheptyl acyl radical generated from this compound can be trapped by suitable partners to afford a range of cycloheptyl ketones.

The integration of photoredox catalysis with other catalytic cycles, such as nickel catalysis, has further expanded the scope of these transformations, allowing for cross-coupling reactions with aryl halides. thieme-connect.com

Reaction Type Catalyst System Product Class
Hydroacylation of AlkenesPhotoredox Catalyst (e.g., Iridium complex)Ketones
Acylation of ArenesPhotoredox Catalyst, Nickel CatalystAryl Ketones
Decarboxylative Cross-CouplingPhotoredox Catalyst, Palladium CatalystUnsymmetrical Ketones

Annulation and Cyclization Reactions to Form Heterocyclic Structures

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. ijpcbs.comacs.org Annulation and cyclization reactions are key strategies for the construction of these cyclic frameworks. While specific examples detailing the use of this compound in annulation reactions to form heterocycles are not prevalent in the literature, the reactivity of its functional groups makes it a plausible candidate for such transformations.

For instance, the α-keto acid moiety could be envisioned to participate in condensation reactions with dinucleophiles to form various heterocyclic rings. A plausible synthetic route could involve the reaction of this compound with a 1,2-diamine to form a dihydroquinoxalinone derivative after a cyclization-condensation sequence. Similarly, reaction with a 2-aminophenol (B121084) could potentially lead to the formation of a benzoxazinone (B8607429) scaffold. These types of cyclization reactions are valuable for accessing complex heterocyclic systems. acs.org

Redox-annulation reactions, which combine an oxidative C-H bond functionalization with a reductive amination, are another powerful tool for constructing fused ring systems. nih.gov While not directly demonstrated with this compound, analogous α-keto acids could potentially be employed in such reactions to generate novel heterocyclic structures.

Enzymatic Catalysis and Biocatalyst Engineering for 2 Oxoacid Transformations

Substrate Specificity and Promiscuity of 2-Oxoacid Aldolases

2-Oxoacid aldolases are a class of enzymes that catalyze the stereoselective carbon-carbon bond formation between a ketone donor and an aldehyde acceptor. Their utility in synthetic chemistry is often dictated by their substrate specificity—the range of donor and acceptor molecules they can effectively utilize.

Historically, many aldolases were considered to have narrow substrate scopes, particularly for the donor substrate. For instance, pyruvate-dependent aldolases were traditionally classified based on their strict requirement for pyruvate. ub.edu However, advancements in enzyme screening and protein engineering have revealed significant catalytic promiscuity in many of these enzymes, allowing them to accept a broader range of substrates than previously thought. ub.edunih.gov

The challenge in utilizing substrates like 2-Cycloheptyl-2-oxoacetic acid lies in their steric bulk compared to simple donors like pyruvate. The cycloheptyl group presents a significant steric hindrance that can prevent the substrate from fitting into the active site of many wild-type aldolases. Research has shown that the limitation on the size of the nucleophile is a key obstacle when working with 2-oxoacid aldolases. nih.gov

Nevertheless, certain promiscuous aldolases have been identified that can accommodate structurally diverse 3,3-disubstituted 2-oxoacid nucleophiles, including those with cycloalkyl moieties. ub.edu For example, the promiscuous aldolase (B8822740) KPHMT has been successfully used for aldol (B89426) additions with such sterically demanding nucleophiles. ub.edu This promiscuity is a critical starting point for protein engineering efforts aimed at developing highly efficient and selective biocatalysts for specific bulky substrates like this compound. nih.gov The ability of these enzymes to accept various substrates is a testament to their structural malleability, which can be exploited for synthetic purposes. ub.edu

Enzyme ClassTypical Donor SubstratePotential for Bulky Donors (e.g., this compound)Key Limitations
Pyruvate-dependent aldolasesPyruvateLow in wild-type enzymes; can be improved via engineering.Narrow active site pocket.
Glycine-dependent aldolasesGlycineGenerally low; specificity is high for the amino acid donor.Strict structural requirements for the donor.
Dihydroxyacetone phosphate (DHAP) aldolasesDHAPLimited by the need for the phosphate group; promiscuity is mainly in the acceptor.High specificity for the phosphorylated donor.
Promiscuous 2-oxoacid aldolases (e.g., KPHMT)Various 2-oxoacidsDemonstrated acceptance of 3,3-disubstituted 2-oxoacids.Often requires engineering for improved activity and stereoselectivity. ub.edu

Cofactor Dependence and Regeneration Systems in Biocatalysis

Many enzymatic transformations, particularly those involving oxidoreductases that may act on 2-oxoacids, are dependent on expensive cofactors such as nicotinamide adenine dinucleotides (NAD+/NADH, NADP+/NADPH) or adenosine triphosphate (ATP). nih.govillinois.eduillinois.edu These cofactors act as cosubstrates and are consumed in stoichiometric amounts, making their continuous supply and high cost a significant barrier to the economic viability of industrial-scale biocatalysis. nih.govillinois.eduillinois.edu

To address this challenge, in situ cofactor regeneration systems are employed. These systems continuously convert the inactive form of the cofactor back to its active state, allowing a small, catalytic amount of the cofactor to be used for many reaction cycles. Several methods for cofactor regeneration have been developed:

Enzyme-Coupled Systems : This is the most common approach, where a second enzyme and a sacrificial co-substrate are added to the reaction mixture. For NADH regeneration, formate dehydrogenase (FDH) is widely used. FDH oxidizes inexpensive formate to carbon dioxide while reducing NAD+ to NADH. researchgate.net For NADPH regeneration, glucose dehydrogenase (GDH) is often employed, which oxidizes glucose to gluconolactone. researchgate.net

Whole-Cell Systems : Utilizing whole microorganisms can be advantageous as they contain the necessary enzymes and cofactor regeneration machinery within a protected cellular environment.

Electrochemical, Chemical, and Photochemical Methods : These approaches use electrical energy, chemical reductants, or light energy, respectively, to drive cofactor regeneration. scispace.com While promising, they can sometimes face challenges with enzyme compatibility and selectivity. researchgate.net

The choice of regeneration system depends on factors like the specific enzyme and reaction, cost of the co-substrate, and potential for byproduct inhibition. For transformations involving 2-oxoacid dehydrogenases, which catalyze the oxidative decarboxylation of 2-oxoacids, efficient regeneration of NAD(P)+ is crucial. taylorfrancis.com The development of robust regeneration systems is a key enabler for the practical application of cofactor-dependent enzymes in the synthesis of molecules derived from this compound.

CofactorRegeneration MethodCommon DehydrogenaseSacrificial SubstrateKey Advantages
NADHEnzyme-coupledFormate Dehydrogenase (FDH)FormateInexpensive substrate, innocuous byproduct (CO2). researchgate.net
NADPHEnzyme-coupledGlucose Dehydrogenase (GDH)GlucoseHigh efficiency, readily available substrate.
ATPEnzyme-coupledAcetate Kinase (AK)Acetyl phosphateEffective for regenerating ATP from ADP. illinois.edu
ATPEnzyme-coupledPolyphosphate Kinase (PPK)PolyphosphateUses an inexpensive phosphoryl donor. illinois.edu

Enzyme Kinetics and Reaction Parameter Optimization

The efficiency of a biocatalytic process is heavily influenced by enzyme kinetics and various reaction parameters. Optimizing these factors is essential to maximize product yield, reaction rate, and enzyme stability.

Enzyme Kinetics : The kinetic parameters of an enzyme, the Michaelis constant (Km) and the maximum reaction rate (Vmax), provide crucial information about its performance. Km indicates the substrate concentration at which the reaction rate is half of Vmax, reflecting the enzyme's affinity for the substrate. For enzymes acting on 2-oxoacids, a low Km and high Vmax are desirable. Kinetic analyses of 2-oxoacid dehydrogenase complexes, for example, have been used to understand their affinity for different substrates and the mechanisms of inhibition by substrate analogs. frontiersin.orgresearchgate.net Such studies are critical for predicting enzyme behavior under process conditions and for identifying potential bottlenecks like substrate or product inhibition. nih.gov

Reaction Parameter Optimization : Several physical and chemical parameters must be optimized for any given biocatalytic reaction:

pH : Enzymes have an optimal pH range for activity and stability. Deviations from this optimum can lead to a rapid loss of function. The optimal pH can also differ between enzyme variants. nih.gov

Temperature : Higher temperatures generally increase reaction rates but can also lead to enzyme denaturation. An optimal temperature must be found that balances activity and stability.

Co-solvents : Organic solvents are sometimes required to dissolve hydrophobic substrates like this compound. However, these can negatively impact enzyme activity and stability, necessitating careful selection and optimization of the co-solvent system.

Byproduct Removal : The accumulation of byproducts can inhibit the enzyme or shift the reaction equilibrium unfavorably. For example, in reactions catalyzed by oxidases, the accumulation of hydrogen peroxide can deactivate the enzyme; this can be overcome by the addition of catalase to the reaction. nih.gov

A systematic approach to optimizing these parameters is crucial for developing a robust and efficient process for the enzymatic transformation of this compound.

Immobilization Strategies for Biocatalysts

For a biocatalyst to be economically viable in an industrial process, its recovery and reuse are paramount. Immobilization, the process of confining enzyme molecules to a solid support material, is a key enabling technology that addresses this need. nih.govacs.orgmdpi.com

Immobilized enzymes offer several advantages over their free (soluble) counterparts:

Reusability : The catalyst can be easily separated from the reaction mixture and reused for multiple batches, significantly reducing costs. acs.orgmdpi.com

Enhanced Stability : Immobilization can protect enzymes from harsh environmental conditions such as extreme pH, temperature, or organic solvents, often leading to improved operational stability. acs.orgmdpi.commdpi.com

Continuous Processing : Immobilized biocatalysts are well-suited for use in continuous flow reactors (e.g., packed bed reactors), which can improve productivity and process control.

Product Purity : It prevents contamination of the final product with the enzyme, simplifying downstream processing. nih.gov

Various immobilization methods are available, and the choice depends on the enzyme, the support material, and the specific application. acs.org

Immobilization MethodDescriptionCommon Support MaterialsAdvantagesDisadvantages
Adsorption The enzyme is physically bound to the support via weak forces (e.g., van der Waals, hydrogen bonds).Porous silica (B1680970), activated carbon, ion-exchange resins.Simple, inexpensive, gentle on the enzyme.Enzyme may leach from the support.
Covalent Binding Strong, stable chemical bonds are formed between the enzyme and the support.Agarose, polyacrylamide, porous glass.Strong binding prevents leaching, enhances stability. nih.govCan sometimes lead to loss of enzyme activity if active site is involved.
Entrapment/Encapsulation The enzyme is physically confined within a porous polymer matrix or membrane.Alginate gels, polyacrylamide gels, sol-gels.Protects the enzyme from the bulk environment.Mass transfer limitations for the substrate and product can be significant. mdpi.com
Cross-Linking Enzymes are linked to each other using a bifunctional reagent, forming large aggregates (CLEAs).No support material is needed.High catalyst loading, good stability. nih.govCan introduce diffusion limitations.

The selection of an appropriate immobilization strategy is a critical step in developing a practical and scalable biocatalytic process for the transformation of this compound. researchgate.net

Future Research Trajectories and Interdisciplinary Outlook

Development of Novel and Sustainable Synthetic Routes for 2-Cycloheptyl-2-oxoacetic Acid

The future of synthesizing this compound is intrinsically linked to the principles of green chemistry, which prioritize atom economy, use of renewable resources, and milder reaction conditions. mdpi.com Research is moving beyond traditional multi-step methods, which can be inefficient and generate significant waste. nih.govresearchgate.net A promising avenue is the development of synthetic pathways derived from biomass, converting α-hydroxy acids, which are important biomass-derived platform compounds, into the corresponding α-keto acids through catalytic oxidation or dehydrogenation. mdpi.com This aligns with green chemistry principles and offers potential for scalable industrial applications. mdpi.com

Another innovative approach involves the use of novel synthons, such as 1,4-diacetylpiperazine-2,5-dione, which has been shown to be effective for producing both aliphatic and aromatic α-keto acids with excellent carbon economy and recycling of by-products. ucd.ie The chemoselective oxidation of the corresponding α-hydroxy acid using nitroxyl-radical catalysts like 2-azaadamantane N-oxyl (AZADO) with molecular oxygen as a co-oxidant also represents a sustainable method. acs.org This technique is advantageous as it minimizes waste and simplifies the purification of the highly polar α-keto acid products. acs.org The development of such direct selective oxidation reactions is crucial for creating new, commercially attractive processes from an ecological and environmental standpoint. rsc.org

Synthetic Strategy Key Features Potential Advantages for this compound
Biomass Conversion Utilizes renewable feedstocks like α-hydroxy acids. mdpi.comEnhanced sustainability, alignment with green chemistry principles. mdpi.com
Novel Synthon Approach Employs versatile building blocks like 1,4-diacetylpiperazine-2,5-dione. ucd.ieExcellent carbon economy, potential for by-product recycling. ucd.ie
Catalytic Aerobic Oxidation Uses catalysts (e.g., AZADO) with molecular oxygen. acs.orgEnvironmentally benign, simplified purification, mild conditions. acs.org
Direct Selective Oxidation Focuses on highly selective catalysts to avoid complete oxidation. rsc.orgHigh-yield production of the target intermediate, reduced by-products. rsc.org

Advancement in Biocatalytic Systems for Expanded Substrate Scope and Efficiency

Biocatalysis offers a powerful, environmentally friendly alternative to traditional chemical synthesis for producing α-keto acids. nih.govnih.gov Enzymes such as L-amino acid deaminases (L-AADs), which catalyze the oxidative deamination of amino acids to their corresponding α-keto acids and ammonia, are of particular interest. researchgate.net Future research will focus on expanding the substrate scope of these enzymes through protein engineering and enzyme discovery to accommodate non-natural precursors required for this compound. manchester.ac.uk

Refinement of Computational Models for Predictive Organic Synthesis

A significant challenge in organic chemistry is accurately predicting the products and optimal conditions for chemical reactions. stanford.edu Computer-assisted synthesis design has existed for decades, but its widespread adoption has been hindered by the failure of proposed reaction steps in the laboratory. nih.govacs.org The future of synthesizing compounds like this compound will heavily rely on the refinement of computational models that can more accurately forecast reaction outcomes. nih.gov

Modern approaches combine traditional reaction templates with the pattern recognition capabilities of neural networks and machine learning. nih.govacs.org These models are trained on vast databases of experimental reactions to predict the major product from a list of plausible candidates. nih.gov For instance, a neural network model can be trained on millions of reactions to suggest suitable catalysts, solvents, reagents, and temperatures for a given transformation. acs.org The goal is to develop models that can intelligently propose reaction conditions and handle a broad scope of reaction classes, thereby reducing the need for expensive and time-consuming laboratory experimentation. stanford.eduacs.org As these predictive models become more sophisticated, they will serve as crucial tools for designing efficient and reliable synthetic routes to specific molecules, including this compound. rjptonline.org

Computational Approach Description Application in Synthesis Design
Template-Based Models Uses learned molecular subgraph patterns (templates) to predict reactions. stanford.eduIdentifies plausible reaction pathways based on known chemical transformations.
Machine Learning / Neural Networks Employs algorithms trained on large reaction databases to predict outcomes and conditions. nih.govacs.orgRanks potential products, suggests optimal catalysts, solvents, and temperatures. nih.govacs.org
Graph-Based Models Represents molecules as graphs and computes vector embeddings for each atom to predict bond formation. stanford.eduIdentifies the most likely reactive sites on molecules, reducing computational expense. stanford.edu

Exploration of New Reaction Spaces and Transformations

The discovery of novel chemical reactions is essential for expanding the toolkit available to synthetic chemists. Future research into the synthesis of this compound will benefit from the exploration of new reaction spaces and transformations that offer unprecedented efficiency and selectivity. This includes the development of entirely new methods for constructing the α-keto acid functional group.

Recent advances include photoinduced reactions, such as the decarboxylative acylation of α-keto acids, which can proceed under mild conditions. mdpi.com Mechanistic studies reveal that irradiation can trigger the formation of acyl radicals from α-keto acids, which can then participate in various carbon-carbon bond-forming reactions. mdpi.com Other innovative strategies involve metal-free oxidative coupling reactions and copper-catalyzed oxidative amidation-diketonization of terminal alkynes to form α-ketoamides, which can be precursors to α-keto acids. organic-chemistry.org These emerging transformations, often enabled by photochemistry, electrochemistry, or novel catalysts, provide new avenues for molecular assembly that can lead to more direct and efficient syntheses of complex targets. rsc.org

Design of Next-Generation Catalytic Systems

Catalysis is a cornerstone of sustainable organic synthesis, and the design of next-generation catalytic systems is paramount for the efficient production of this compound. mdpi.com The focus is on creating catalysts with high selectivity to prevent the formation of by-products, especially in complex oxidation reactions where complete oxidation is a common side reaction. rsc.org

Research in this area is diverse, spanning heterogeneous, homogeneous, and biocatalysis. catalysis-summit.com Key areas of development include:

Mixed-Metal Oxides: Vanadium oxide-based catalysts are prominent in selective oxidation, and their performance can be tuned by incorporating other metals. tandfonline.com The design strategy often involves isolating highly active metal sites within a matrix to enhance selectivity. nih.gov

Bioinspired Catalysts: Scientists are developing iron and manganese coordination complexes with nitrogen-rich ligands that mimic the function of natural enzymes. acs.org The rational tuning of the catalyst's structure by modulating its electronic and steric properties allows for highly selective C-H and C=C bond oxidation. acs.org

Organocatalysis: The use of small organic molecules as catalysts is gaining importance due to their low toxicity, stability, and environmentally friendly nature. rsc.org Bifunctional organocatalysts, such as the amino acid L-proline, can act as both a Lewis base and a Brønsted acid, efficiently catalyzing a wide range of reactions. rsc.org

The integration of high-throughput experimentation with artificial intelligence is also accelerating catalyst design by identifying key physicochemical parameters that lead to outstanding catalytic performance. chemrxiv.org

Integration with Flow Chemistry and Process Intensification

The shift from traditional batch processing to continuous flow chemistry represents a significant technological advancement for chemical synthesis. scispace.com This approach, where reagents are continuously streamed through a reactor, offers numerous advantages, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and accelerated reaction rates. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 2-Cycloheptyl-2-oxoacetic acid, and how is its purity validated?

The compound is synthesized via a two-step procedure involving aldolase-catalyzed reactions, as demonstrated in the preparation of this compound (1t). The final product crystallizes at –20°C with a 47% isolated yield over two steps. Purity is validated using 1H^1H and 13C^{13}C NMR spectroscopy, which confirm the molecular structure through characteristic peaks (e.g., δ 198.4 ppm for the carbonyl group in 13C^{13}C NMR) .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, CDCl3_3) and 13C^{13}C NMR (101 MHz, CDCl3_3) to identify proton and carbon environments, such as the cycloheptyl group (δ 1.48–1.92 ppm in 1H^1H NMR) and carbonyl resonances .
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : To detect functional groups like the ketone (C=O stretch at ~1700 cm1^{-1}).

Q. What are the known chemical reactions of this compound under standard laboratory conditions?

The oxoacetic acid moiety undergoes:

  • Oxidation : Forms carboxylic acid derivatives under strong oxidizing conditions (e.g., K2_2Cr2_2O7_7 in acidic media) .
  • Reduction : Sodium borohydride (NaBH4_4) reduces the ketone to a secondary alcohol .
  • Nucleophilic Substitution : The cycloheptyl group may participate in sterically influenced reactions, though its bulky nature can limit reactivity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported NMR spectral data for this compound across studies?

Discrepancies often arise from solvent effects, temperature, or impurities. To resolve these:

  • Standardize Conditions : Use deuterated solvents (e.g., CDCl3_3) and consistent probe temperatures.
  • Cross-Validate with Computational Models : Compare experimental 1H^1H and 13C^{13}C shifts with density functional theory (DFT)-predicted values.
  • Purification Checks : Employ column chromatography or recrystallization to eliminate byproducts affecting peak splitting (e.g., δ 3.39 ppm for the methine proton) .

Q. What strategies are effective in modulating the reactivity of the oxoacetic acid moiety for targeted derivatization?

  • Protection/Deprotection : Temporarily protect the ketone using tert-butyldimethylsilyl (TBS) groups to direct reactivity to other sites.
  • Metal Coordination : Utilize transition metals (e.g., Zn2+^{2+}) to stabilize enolate intermediates, enhancing nucleophilic attack at the α-carbon .
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF) can increase electrophilicity of the carbonyl group for nucleophilic additions .

Q. How can computational tools predict tautomeric stability and solvent-dependent behavior of this compound?

  • Tautomer Prediction : Software like Gaussian or ORCA can calculate energy differences between keto-enol tautomers using DFT.
  • Solvent Modeling : COSMO-RS simulations predict solvation effects on tautomeric equilibrium and reactivity.
  • Database Cross-Referencing : Compare results with the NIST Chemistry WebBook for thermochemical data validation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity reports for this compound derivatives?

Contradictions may stem from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources.
  • Stereochemical Factors : Unreported enantiomeric purity (e.g., R vs. S configurations) impacting target binding.
  • Metabolic Instability : Rapid degradation in certain biological matrices, as seen in structurally related oxoacids . Resolution : Conduct dose-response studies under standardized conditions and validate via LC-MS to confirm compound integrity.

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueKey Peaks/DataReference
1H^1H NMRδ 3.39 (tt, J = 8.9, 4.2 Hz, 1H)
13C^{13}C NMRδ 198.4 (C=O), 45.4 (cycloheptyl CH)

Q. Table 2. Reaction Optimization Parameters

ReactionOptimal ConditionsYield
OxidationK2_2Cr2_2O7_7, H2_2SO4_470–85%
ReductionNaBH4_4, EtOH, 0°C60–75%

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